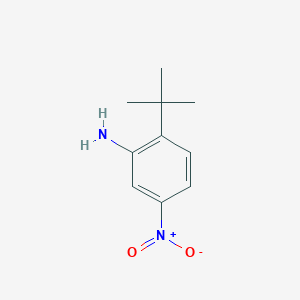

2-Tert-butyl-5-nitroaniline

Vue d'ensemble

Description

2-Tert-butyl-5-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of a tert-butyl group and a nitro group attached to an aniline ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-nitroaniline typically involves the nitration of 2-tert-butylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the efficiency and selectivity of the nitration process. For example, phosphotungstic acid supported on HZSM-5 zeolite has been used as a catalyst for the alkylation of aniline with methyl tert-butyl ether, followed by nitration to produce this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and peroxyacids.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-tert-butyl-5-aminoaniline.

Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-tert-butyl-5-nitroaniline has several applications in scientific research:

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-tert-butyl-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 2-tert-butyl-4-nitroaniline

- 2-tert-butyl-6-nitroaniline

- 2-tert-butyl-3-nitroaniline

Comparison: 2-tert-butyl-5-nitroaniline is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .

Activité Biologique

2-Tert-butyl-5-nitroaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity is of significant interest due to its potential applications in drug development and as a model compound for studying the behavior of nitroanilines in biological systems.

- Chemical Formula : C11H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a tert-butyl group and a nitro group attached to an aniline structure, which influences its solubility and reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results showed that the compound induces apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy. The cytotoxicity was evaluated using colorimetric assays, which measure cell viability after treatment with the compound.

Modulation of ABC Transporters

The compound has been studied for its ability to modulate ATP-binding cassette (ABC) transporters, which are crucial for drug transport across cell membranes. This modulation can influence the pharmacokinetics of co-administered drugs, enhancing their efficacy or reducing toxicity. A patent document highlights its potential use in treating diseases associated with defective transporter functions, such as cystic fibrosis .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes, including tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity, providing insights into the compound's potential as an anti-diabetic agent .

Study 1: Antimicrobial Efficacy

A recent study tested this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results indicate significant antimicrobial activity, warranting further exploration into its mechanism and potential therapeutic applications.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro cytotoxicity assays were conducted on breast cancer cell lines (MCF-7). The results are summarized below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

The data suggest a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-5-nitroaniline, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via sequential alkylation and nitration of aniline derivatives. For example, tert-butyl groups are typically introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by nitration with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Substitution reactions using chloro precursors (e.g., 5-chloro-2-nitroaniline derivatives) with tert-butylating agents may also be viable, as demonstrated in analogous systems . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to minimize side reactions like oxidation or decomposition.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (singlet at ~1.3 ppm for ¹H; 28–35 ppm for ¹³C) and nitro group positioning (aromatic proton splitting patterns).

- IR : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-H stretches (~3400 cm⁻¹) validate functional groups.

- HPLC-MS : Ensures purity and molecular ion identification (e.g., [M+H]⁺ at m/z 223.2 for C₁₀H₁₃N₂O₂).

Comparative data from structurally similar compounds (e.g., 2-chloro-4-tert-butyl-6-nitroaniline) can resolve ambiguities in peak assignments .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity?

- Answer : The tert-butyl group enhances steric protection of the aromatic ring, reducing electrophilic substitution at the ortho/para positions. This stabilizes the nitroaniline core against thermal degradation and oxidation, as observed in analogs like 2-tert-butyl-5-chloroaniline (liquid at room temperature, stable under inert storage) . However, steric hindrance may limit solubility in polar solvents, necessitating use of DMF or THF for reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during nitration of tert-butyl-substituted anilines?

- Answer : Regioselectivity conflicts (e.g., meta vs. para nitration) often arise from competing electronic (nitro group directing effects) and steric (tert-butyl bulk) factors. Computational modeling (DFT studies) can predict preferential sites by analyzing charge distribution and transition-state energies. Experimentally, isotopic labeling or competitive reactions with analogs (e.g., 5-nitro-2-(trifluoromethoxy)aniline) provide empirical validation . Statistical analysis of reaction outcomes under varied conditions (temperature, solvent polarity) further clarifies dominant mechanisms.

Q. What methodologies are suitable for analyzing the compound’s potential as a pharmacophore in drug discovery?

- Answer :

- In silico docking : Screen against target proteins (e.g., kinases, GPCRs) to assess binding affinity.

- In vitro assays : Evaluate bioactivity in cell-based models (e.g., cytotoxicity, enzyme inhibition) using derivatives with modified substituents (e.g., replacing nitro with cyano groups).

- Metabolic stability : Use microsomal assays (e.g., liver microsomes) to predict pharmacokinetics, noting the tert-butyl group’s potential to slow oxidative metabolism.

Reference studies on nitroaniline derivatives in medicinal chemistry (e.g., antitumor or antimicrobial agents) for benchmarking .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be systematically addressed?

- Answer :

- Batch comparison : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., over-nitrated isomers or tert-butyl cleavage products).

- Reference standards : Compare with well-characterized analogs like 4-tert-butyl-2-chloro-6-nitroaniline, where spectral libraries are available .

Q. Data Contradiction Analysis

Q. What strategies mitigate discrepancies in reported reaction yields for tert-butyl-nitroaniline derivatives?

- Answer : Yield variations often stem from differences in:

- Catalyst purity : Trace metals in AlCl₃ can alter Friedel-Crafts efficiency.

- Nitration protocols : Excess HNO₃ increases di-nitration byproducts.

Standardizing protocols (e.g., slow reagent addition, strict temperature control) and reporting detailed reaction logs (e.g., humidity, solvent grade) improve reproducibility. Data from EPA DSSTox or CAS Common Chemistry entries for related compounds provide benchmarks .

Q. Methodological Recommendations

Q. What experimental designs are optimal for studying the compound’s photodegradation?

- Answer :

- UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure.

- LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine).

- Quantum yield calculations : Use actinometry to quantify photoreactivity.

Comparative studies with halogenated analogs (e.g., 2-chloro-4-tert-butyl-6-nitroaniline) reveal substituent-specific degradation pathways .

Propriétés

IUPAC Name |

2-tert-butyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAPBIPOUWCMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356550 | |

| Record name | 2-tert-butyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-84-3 | |

| Record name | 2-tert-butyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.